molecular formula C14H15N B1609745 2,5-dimethyl-N-phenylaniline CAS No. 32446-14-3

2,5-dimethyl-N-phenylaniline

Cat. No. B1609745
CAS RN: 32446-14-3
M. Wt: 197.27 g/mol
InChI Key: QCIPGRGZZUTJAG-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-phenylaniline is a chemical compound with the molecular formula C14H15N . It has a molecular weight of 197.28 .


Molecular Structure Analysis

The molecular structure of 2,5-dimethyl-N-phenylaniline consists of a phenylamine group attached to a benzene ring with two methyl groups at the 2nd and 5th positions .


Physical And Chemical Properties Analysis

2,5-dimethyl-N-phenylaniline is typically a brown oily liquid . The exact boiling point and melting point are not specified .

Future Directions

The future directions of research on 2,5-dimethyl-N-phenylaniline could involve its potential applications in organic solar cells and engineering plastics . Further studies could also explore its synthesis and properties in more detail.

properties

IUPAC Name

2,5-dimethyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11-8-9-12(2)14(10-11)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIPGRGZZUTJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447651
Record name 2,5-dimethyl-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-phenylaniline

CAS RN

32446-14-3
Record name 2,5-dimethyl-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Zippel, E Spuling, Z Hassan… - … A European Journal, 2020 - Wiley Online Library
Selective activation/functionalization of C−H bonds has emerged as an atom‐ and step‐economical process at the forefront of modern synthetic chemistry. This work reports palladium‐…
J Jiang, J Li - ChemistrySelect, 2020 - Wiley Online Library
Diaryliodonium salts are stable and less toxic arylation reagents widely used in organic chemistry. Various N‐arylated compounds have been prepared with diaryliodonium salts in the …
BM Santoyo, C González‐Romero, O Merino… - 2009 - Wiley Online Library
A new method for the synthesis of 4‐oxazolin‐2‐ones by a one‐pot MW‐promoted condensation of α‐ketols and isocyanates is reported. An alternative thermal approach using the …

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